

# Zandatrigine: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zandatrigine |           |
| Cat. No.:            | B11934395    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Zandatrigine** (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This technical guide provides an in-depth overview of the pharmacology and toxicology of **Zandatrigine**, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical safety profile. **Zandatrigine** is currently under investigation for the treatment of SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[1][2] This document synthesizes available data to serve as a comprehensive resource for researchers and drug development professionals.

## Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing anti-epileptic drugs (AEDs) that target voltage-gated sodium channels are non-selective, which can lead to dose-limiting side effects and a narrow therapeutic window.[3] **Zandatrigine** represents a precision-medicine approach by selectively targeting the NaV1.6 sodium channel, which is encoded by the SCN8A gene. Gain-of-function mutations in SCN8A are a cause of severe early infantile epileptic encephalopathies.[1] By specifically inhibiting NaV1.6, **Zandatrigine** aims to provide enhanced efficacy with an improved safety and tolerability profile compared to traditional, non-selective sodium channel blockers.



# Pharmacology Mechanism of Action

**Zandatrigine** is a selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1] Its mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel.[3] This binding stabilizes the inactivated state of the channel, thereby blocking persistent and resurgent sodium currents that are often pathologically elevated in conditions like SCN8A-DEE.[1][3] This state-dependent inhibition allows **Zandatrigine** to preferentially target hyperactive neurons while having a minimal effect on neurons firing at normal physiological frequencies.

**Zandatrigine**'s inhibitory action on the NaV1.6 channel.

## **Pharmacodynamics**

In vitro studies have demonstrated **Zandatrigine**'s high potency and selectivity for the human NaV1.6 channel. Preclinical in vivo studies have shown its efficacy in animal models of epilepsy.

Table 1: In Vitro Potency and Selectivity of Zandatrigine



| Channel Isoform               | IC50 (μM) | Selectivity vs. hNaV1.6 |
|-------------------------------|-----------|-------------------------|
| hNaV1.6                       | 0.051     | -                       |
| mNaV1.6                       | 0.058     | -                       |
| hNaV1.1                       | 39        | ~765-fold               |
| mNaV1.1                       | 709       | ~12224-fold             |
| hNaV1.2                       | 6.9       | ~135-fold               |
| mNaV1.2                       | 191       | ~3293-fold              |
| hNaV1.7                       | >30       | >588-fold               |
| hNaV1.3                       | >30       | >588-fold               |
| hNaV1.4                       | >30       | >588-fold               |
| hNaV1.5                       | >30       | >588-fold               |
| Data from MedchemExpress. [3] |           |                         |

In vivo, **Zandatrigine** has demonstrated robust anti-seizure activity in the Scn8aN1768D/+ genetic mouse model of epilepsy.

Table 2: In Vivo Efficacy of Zandatrigine

| Animal Model                  | Parameter   | Value    |
|-------------------------------|-------------|----------|
| Scn8aN1768D/+ mouse           | ED50 (oral) | 15 mg/kg |
| Scn8aN1768D/+ mouse           | Brain EC50  | 0.064 μΜ |
| Data from MedchemExpress. [3] |             |          |

# **Pharmacokinetics**



Pharmacokinetic studies in healthy adult volunteers have shown that **Zandatrigine** is rapidly absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 hour. The terminal elimination half-life (T1/2) is approximately 8 to 11 hours, suggesting suitability for once or twice-daily dosing. The administration of **Zandatrigine** with a high-fat meal delays the rate but not the extent of absorption. A pediatric granule formulation has been shown to be bioequivalent to the adult immediate-release tablet in the fasted state.

A drug-drug interaction study with phenytoin, a strong inducer of CYP3A4 and a moderate inducer of CYP1A2 and CYP2C19, showed no meaningful impact on the total systemic exposure of **Zandatrigine**. This suggests that dose adjustments may not be necessary when **Zandatrigine** is co-administered with phenytoin or other strong inducers of these cytochrome P450 enzymes.

Table 3: Pharmacokinetic Parameters of **Zandatrigine** in Healthy Adults

| Parameter                                         | Value                                      | Condition                          |
|---------------------------------------------------|--------------------------------------------|------------------------------------|
| Tmax                                              | ~1 hour                                    | Fasted                             |
| T1/2                                              | 8-11 hours                                 | Single dose                        |
| Food Effect (high-fat meal)                       | Delayed Tmax, no significant change in AUC | Pediatric granules                 |
| DDI with Phenytoin (AUCinf GMR)                   | 93% (90% CI: 82%-105%)                     | Single 100 mg dose of Zandatrigine |
| Data from American Epilepsy<br>Society abstracts. |                                            |                                    |

## **Toxicology**

Preclinical safety data for **Zandatrigine** suggests a favorable safety profile, particularly when compared to non-selective sodium channel blockers.

## **Preclinical Safety Margin**

In a preclinical study comparing **Zandatrigine** (XEN901) to other anti-epileptic drugs, **Zandatrigine** demonstrated a significantly enhanced safety margin. The safety margin was



determined by comparing the plasma concentration required for 70% seizure reduction (EC70) in the maximal electroshock (MES) model to the lowest exposure causing central nervous system side effects, such as ataxia.

Table 4: Preclinical Safety Margins of Zandatrigine and Other AEDs

| Compound                   | Safety Margin (~fold) |  |
|----------------------------|-----------------------|--|
| Zandatrigine (XEN901)      | ~170                  |  |
| Phenytoin                  | 1.7                   |  |
| Carbamazepine              | 3.8                   |  |
| Lacosamide                 | 5.3                   |  |
| Data from AES abstract.[3] |                       |  |

This enhanced safety margin suggests that the selective inhibition of NaV1.6 by **Zandatrigine** may lead to a better therapeutic index and fewer side effects compared to non-selective sodium channel AEDs.[3]

# Genotoxicity, Carcinogenicity, and Reproductive Toxicology

Specific Good Laboratory Practice (GLP) toxicology studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity for **Zandatrigine** are not publicly available at this time. Standard preclinical toxicology programs for pharmaceuticals typically include a battery of tests to assess these endpoints.

#### General Genotoxicity Assays:

- Ames test (bacterial reverse mutation assay): To detect point mutations.
- In vitro chromosomal aberration test: To identify chromosomal damage in mammalian cells.
- In vivo micronucleus test: To assess chromosomal damage in a whole animal model.

#### Carcinogenicity Studies:



• Long-term studies in two rodent species (e.g., rat and mouse) are typically conducted to evaluate the carcinogenic potential of a new drug.

Reproductive and Developmental Toxicology Studies:

- Fertility and early embryonic development study.
- Embryo-fetal development study.
- Prenatal and postnatal development study.

The results of these studies for **Zandatrigine** will be critical for a comprehensive understanding of its long-term safety profile.

# **Experimental Protocols**

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the information gathered, the following provides an overview of the likely methodologies employed.

# In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or mouse NaV1.6 channel, or other NaV channel isoforms.[3]
- Method: Whole-cell patch-clamp recordings are used to measure the ionic currents through the expressed sodium channels.
- Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The
  membrane patch is then ruptured to allow electrical access to the cell's interior. Voltage
  protocols are applied to control the membrane potential and elicit sodium currents.
   Zandatrigine is applied at various concentrations to determine its inhibitory effect on the
  peak and persistent sodium currents. The concentration-response data is then fitted to
  determine the IC50 values.





Click to download full resolution via product page

Generalized workflow for whole-cell patch-clamp experiments.

## In Vivo Seizure Models

- Animal Model: Male Scn8aN1768D/+ mice on a C57BL/6 background, which carry a gain-offunction mutation in the Scn8a gene and exhibit a phenotype of genetic epilepsy.[3]
- Procedure: Zandatrigine is administered orally to the mice. Seizures are induced electrically, and the ability of Zandatrigine to prevent generalized tonic-clonic seizures (GTCs) is assessed. Dose-response relationships are established to determine the ED50. Brain and plasma concentrations of Zandatrigine are measured to determine the EC50.
- Animal Model: Typically mice or rats.
- Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a
  maximal seizure, characterized by a tonic hindlimb extension. The test compound is
  administered prior to the stimulus, and its ability to prevent the tonic hindlimb extension is the
  endpoint. This model is used to identify compounds effective against generalized tonic-clonic
  seizures.





Click to download full resolution via product page

Experimental workflow for the Maximal Electroshock (MES) test.

### Conclusion

**Zandatrigine** is a promising, highly selective NaV1.6 inhibitor with a demonstrated preclinical efficacy and a favorable safety margin compared to non-selective sodium channel blockers. Its mechanism of action offers a targeted approach for the treatment of epilepsies driven by NaV1.6 hyperexcitability, such as SCN8A-DEE. While the publicly available data on its comprehensive toxicology profile is limited, the initial findings are encouraging. Further data from ongoing clinical trials and the full preclinical toxicology package will be crucial in fully defining the therapeutic potential and safety of **Zandatrigine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Neuronal hyperexcitability in a mouse model of SCN8A epileptic encephalopathy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Zandatrigine: A Technical Guide to its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934395#zandatrigine-pharmacology-and-toxicology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com